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Compound Profile & Application Overview

NVS-CECR2-1 is a potent, selective, and cell-active chemical probe targeting the bromodomain of Cat Eye

Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. It is widely used to investigate the biological

roles of CECR2 in chromatin remodeling, cancer biology, and metastasis.

Primary Mechanism: It binds the CECR2 bromodomain with high affinity, inhibiting its interaction with

acetylated histones and displacing CECR2 from chromatin [2] [3].
Cellular Consequences: This disruption leads to anti-cancer effects, including reduced cancer cell

viability, induction of apoptosis, and inhibition of clonogenic growth [2].
Broader Context: Research has shown that CECR2 drives breast cancer metastasis by promoting a

gene expression program that facilitates immunosuppression and metastasis, effects that can be
blocked by CECR2 inhibition [4].

Key Quantitative Profiling Data for NVS-CECR2-1 [5] [1] [3] Table: In vitro and cellular profiling data

for the chemical probe.

Parameter Value Description / Context

CECR2 IC₅₀ 47 nM Half-maximal inhibitory concentration (AlphaScreen

assay).
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Parameter Value Description / Context

CECR2 Kd 80 nM Dissociation constant (Isothermal Titration Calorimetry,
ITC).

Selectivity >780-
fold

Compared to BRD4 (IC₅₀ >37 µM); also selective over
BRD7 & BRD9.

Recommended Cellular
Concentration

1 µM Supplier-recommended starting point for cellular
assays [1].

Cytotoxicity IC₅₀ (SW48 cells) 0.64 µM Half-maximal cytotoxic concentration (clonogenic
assay).

Solubility (DMSO) ~100
mM

Sufficient for preparing high-concentration stock
solutions.

Experimental Protocols

The following section provides detailed methodologies for key assays used to characterize NVS-CECR2-1.

Cellular Thermal Shift Assay / Chromatin Fractionation

This protocol is used to demonstrate target engagement in cells by showing that NVS-CECR2-1 displaces

CECR2 from chromatin [2].

Key Steps:

Cell Treatment & Lysis: Treat cells (e.g., SW48 colon cancer cells) with 5-15 µM NVS-CECR2-
1 or a control inhibitor (e.g., 100-200 µM PFI-3) for about 2 hours. Lyse cells and isolate nuclei.

Chromatin Fractionation: Centrifuge the nuclear lysate to separate the insoluble (chromatin-
bound) fraction from the soluble (chromatin-unbound) fraction.

Analysis: Analyze both fractions by immunoblotting for CECR2. Successful target engagement
is indicated by a dose-dependent decrease of CECR2 in the chromatin-bound fraction.

Cell Viability and Apoptosis Assay
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This protocol measures the cytotoxic effect of NVS-CECR2-1 and determines whether cell death occurs via

apoptosis [2].

Key Steps:
Cell Plating: Plate a panel of cancer cell lines (e.g., SW48, HCT116, HeLa, U2OS) in a 96-well

plate.
Compound Treatment: Treat cells with a concentration gradient of NVS-CECR2-1 (e.g., 1-4

µM) for 72 hours.
Viability Readout: Add MTS reagent to measure metabolically active cells. Measure

absorbance at 490 nm.
Apoptosis Analysis: In parallel, treat cells (e.g., 0.5-6 µM for 72 hours), then stain with

Annexin V and Propidium Iodide (PI) for flow cytometry analysis. Apoptotic cells are Annexin
V+/PI- (early) and Annexin V+/PI+ (late).

Clonogenic Assay

This assay tests the long-term ability of a single cell to proliferate and form a colony after treatment,

indicating the durability of the anti-proliferative effect [2].

Key Steps:
Low-Density Plating: Plate cells at low density in a culture dish.

Compound Treatment: Treat cells with NVS-CECR2-1 (e.g., 0.5-4 µM) for the entire duration
of the experiment (e.g., 10 days).

Colony Staining and Quantification: After colonies form, stain with crystal violet, count the
colonies, and calculate the IC₅₀ value.

The workflow below summarizes the key cellular assays and their objectives.
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Key Considerations for Experimental Design

Solubility and Stock Solutions: NVS-CECR2-1 is highly soluble in DMSO (up to 100 mM). Prepare

stock solutions at a high concentration (e.g., 10-100 mM) and aliquot to avoid repeated freeze-thaw
cycles. A final DMSO concentration of 0.1% is a typical vehicle control [3].

Cell Line Selection: The cytotoxic effect of NVS-CECR2-1 varies by cell line. SW48 colon cancer
cells are highly sensitive (IC₅₀ ~0.64 µM), while others like HeLa are less so. Include multiple cell

lines in your panel [2].
CECR2-Independent Effects: Be aware that at higher concentrations (e.g., >2-3 µM) or in certain

cell types, NVS-CECR2-1 may exhibit some cytotoxic effects independent of CECR2. Including
genetic validation (e.g., CECR2 knockdown) is recommended to confirm on-target activity [2].

Biological Context & Signaling Pathway

Understanding the biological pathway modulated by NVS-CECR2-1 is crucial for interpreting experimental

results, particularly in the context of cancer metastasis.

CECR2, through its bromodomain, is recruited by the transcription factor RELA (a subunit of NF-κB) to

specific gene promoters. This recruitment increases chromatin accessibility and activates the transcription of

key target genes. These genes include:

Pro-Metastatic Factors: TNC, MMP2, VEGFA.
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Cytokines for Immunosuppression: CSF1 and CXCL1, which are critical for recruiting and

polarizing macrophages to the immunosuppressive M2 phenotype [4].

By inhibiting CECR2's bromodomain, NVS-CECR2-1 blocks this transcriptional program, thereby

suppressing processes like invasion, migration, and immune evasion.

The diagram below illustrates this signaling pathway and the point of inhibition by NVS-CECR2-1.

Histone Acetylation

CECR2 Bromodomain

 Binds

CECR2-RELA Complex

 Recruited by RELA

NVS-CECR2-1

 Inhibits

Increased Chromatin
Accessibility

Gene Activation

TNC, MMP2, VEGFA CSF1, CXCL1

Metastasis Promotion
& M2 Macrophage Polarization

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9003667/
https://www.smolecule.com/products/s537871?utm_src=pdf-body
https://www.smolecule.com/products/s537871?utm_src=pdf-body
https://www.smolecule.com/products/s537871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Summary of Key Protocols

Table: A quick-reference summary of the core cellular assays for NVS-CECR2-1.

Assay Key Procedure Readout
Key Finding with NVS-
CECR2-1

Chromatin
Fractionation [2]

Treat cells (5-15 µM, 2h),
fractionate nuclei,

immunoblot for CECR2.

Loss of CECR2 from
chromatin-bound

fraction.

Dose-dependent
displacement of CECR2

from chromatin.

Cell Viability
(MTS) [2]

Treat cell panel (1-4 µM,

72h), add MTS reagent.

Absorbance at

490nm.

IC₅₀ values from sub-

micromolar to low
micromolar range.

Apoptosis [2] Treat cells (0.5-6 µM, 72h),
stain with Annexin V/PI.

Flow cytometry. Dose-dependent increase
in apoptotic cells.

Clonogenic [2] Treat cells (0.5-4 µM, 10
days), stain and count

colonies.

Number of cell
colonies.

IC₅₀ of 0.64 µM in SW48
cells.

Vendor Information & Stability

Suppliers: NVS-CECR2-1 is available from chemical suppliers like Tocris Bioscience and
MedChemExpress for research purposes [1] [3].

Storage: The compound should be stored as a solid or in DMSO stock solution at -20°C, protected
from light. Under these conditions, it is stable for months [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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